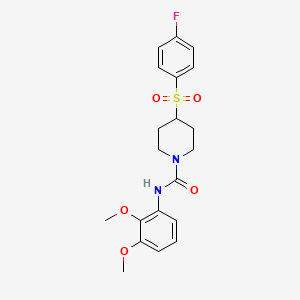
N-(2,3-dimethoxyphenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2,3-dimethoxyphenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide is a chemical entity that appears to be related to a class of sulfonyl-containing piperidine derivatives. These compounds are of interest due to their potential biological activities and their use in various chemical reactions. The papers provided do not directly discuss this compound but offer insights into similar chemical structures and their properties.
Synthesis Analysis
The synthesis of related sulfonyl piperidine derivatives is detailed in paper , where a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized. The process involved multiple steps, starting from ethyl piperidine-4-carboxylate and proceeding through several intermediates, including ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate and 1-(phenylsulfonyl)piperidine-4-carbohydrazide. These intermediates were then reacted with various alkyl/aryl sulfonyl chlorides to produce the final compounds. This synthesis route suggests a possible method for the synthesis of N-(2,3-dimethoxyphenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide, which would likely involve similar intermediates and reagents.
Molecular Structure Analysis
The molecular structure of sulfonyl piperidine derivatives is characterized by the presence of a piperidine ring, a sulfonyl group, and various substituents that can influence the compound's properties and reactivity. In paper , the synthesized compounds were characterized using IR, 1H-NMR, and EI-MS spectra, which provided detailed information about the molecular structure. These techniques would also be applicable to the analysis of N-(2,3-dimethoxyphenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide to determine its structural features and confirm its identity.
Chemical Reactions Analysis
The reactivity of sulfonyl piperidine derivatives can be inferred from paper , where a related compound was used as a fluorescent labelling reagent for carboxylic acids in HPLC assays. The reagent reacted with carboxylic acids to produce highly fluorescent derivatives. This suggests that N-(2,3-dimethoxyphenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide may also participate in similar reactions, potentially serving as a reagent in analytical or synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl piperidine derivatives can vary widely depending on their specific substituents. However, paper provides some insight into the properties of these compounds, such as their solubility and thermal stability. The synthesized compounds were screened for enzyme inhibition activities, which implies that they have sufficient stability and solubility for biological assays. The physical and chemical properties of N-(2,3-dimethoxyphenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide would need to be determined experimentally, but it is likely that it shares some properties with the compounds studied in paper .
科学的研究の応用
Synthesis and Characterization of Aromatic Polyamides
Studies have focused on the synthesis of aromatic polyamides incorporating ether-sulfone linkages, demonstrating the preparation of polymers with high inherent viscosities and excellent solubility in polar solvents. These polyamides exhibited distinct glass transition temperatures and significant thermal stability, suggesting their potential applications in high-performance materials (Hsiao & Huang, 1997). Similar research on polyamides derived from bis[4‐(4‐carboxyphenoxy) phenyl]diphenylmethane highlighted the preparation of polymers with desirable mechanical and thermal properties, suitable for advanced material applications (Liaw et al., 2001).
Biological Activities and Applications
A study on the synthesis and biological activities of new 5-HT2A selective ligands, including sulfone derivatives related to MDL 100907, indicated their potential for treating conditions associated with 5-HT2A receptors. This research suggests that sulfur-containing analogues of this compound exhibit selective affinity to 5-HT2A receptors, underscoring their significance in developing therapeutic agents (Wang et al., 2001). Another investigation into hypoglycemic benzoic acid derivatives, including structure-activity relationships, highlighted the potential of these compounds in treating type 2 diabetes, providing insight into the pharmacophore model suitable for hypoglycemic agents (Grell et al., 1998).
Enantioselective Lewis Basic Catalysts
Research on l-Piperazine-2-carboxylic acid-derived N-formamide as a highly enantioselective Lewis basic catalyst for hydrosilylation of N-aryl imines revealed a broad range of substrates exhibiting high yields and enantioselectivities. This study signifies the role of the arene sulfonyl group on the catalyst's enantioselectivity, indicating the compound's utility in synthesizing enantiomerically pure products (Wang et al., 2006).
Insights into Cysteine Oxidation in Co-Nitrile Hydratase
An investigation into the modulation of the pKa of metal-bound water via oxidation of thiolato sulfur in model complexes of Co(III) provided insights into the possible effects of cysteine oxidation in Co-nitrile hydratase. This study contributes to understanding the biochemical mechanisms underlying the enzyme's functionality and the role of cysteine residues in enzyme activity (Tyler et al., 2003).
特性
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-(4-fluorophenyl)sulfonylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-27-18-5-3-4-17(19(18)28-2)22-20(24)23-12-10-16(11-13-23)29(25,26)15-8-6-14(21)7-9-15/h3-9,16H,10-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMGYLDTOZBXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2543965.png)
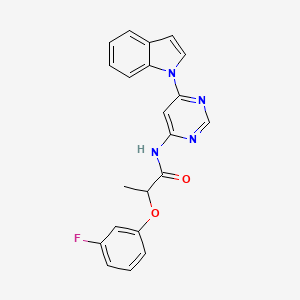
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2543969.png)
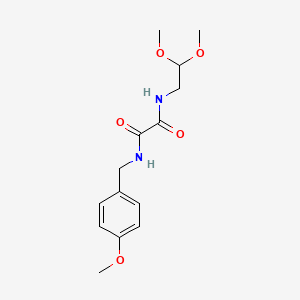
![Methyl 2-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B2543972.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2543974.png)
![5-[(2,4-dichlorophenoxy)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2543976.png)
![(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B2543977.png)
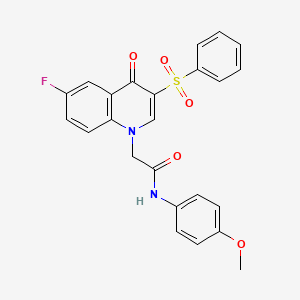
![2-Methyl-4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2543979.png)

![6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2543984.png)
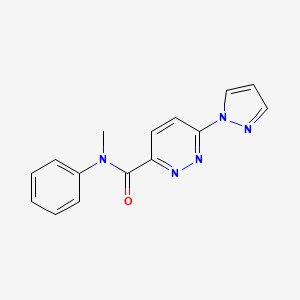
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2543987.png)